molecular formula C14H10IN3 B5564347 6-iodo-N-phenylquinazolin-4-amine CAS No. 455887-98-6

6-iodo-N-phenylquinazolin-4-amine

Cat. No.: B5564347
CAS No.: 455887-98-6
M. Wt: 347.15 g/mol
InChI Key: GASBYYVOUWGWTB-UHFFFAOYSA-N
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Description

6-Iodo-N-phenylquinazolin-4-amine is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring The presence of an iodine atom at the 6th position and a phenyl group attached to the nitrogen atom at the 4th position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-N-phenylquinazolin-4-amine typically involves the iodination of N-phenylquinazolin-4-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the iodine atom efficiently.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cross-Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, phosphine ligands, and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution Products: Various substituted quinazolin-4-amines.

    Oxidation Products: Quinazolin-4-ones.

    Reduction Products: Reduced quinazoline derivatives.

    Cross-Coupling Products: Polysubstituted quinazolin-4-amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its role as a kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) kinase.

    Medicine: Explored for its anticancer properties, especially in the treatment of non-small cell lung carcinoma and breast cancer.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases. It binds to the ATP-binding site of kinases like EGFR, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

    Erlotinib: Another quinazoline derivative used as an EGFR inhibitor.

    Gefitinib: A similar compound with applications in cancer therapy.

    Lapatinib: Targets both EGFR and HER2 receptors.

Uniqueness: 6-Iodo-N-phenylquinazolin-4-amine is unique due to the presence of the iodine atom, which can influence its binding affinity and selectivity towards specific kinases. This structural feature may enhance its potency and efficacy compared to other quinazoline derivatives.

Properties

IUPAC Name

6-iodo-N-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3/c15-10-6-7-13-12(8-10)14(17-9-16-13)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASBYYVOUWGWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352375
Record name 6-iodo-N-phenylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455887-98-6
Record name 6-iodo-N-phenylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 20 mL-volume glass vessel equipped with a stirrer, a thermometer and a reflux condenser were placed 2.00 g (7.35 mmol) of 6-iodoquinazolin-4-one, 1.35 g (8.8 mmol) of phosphorus oxychloride, and 6 mL of toluene in a nitrogen atmosphere. While the mixture was stirred at room temperature, 0.89 g (8.8 mmol) of triethylamine was slowly added. The resulting mixture was heated to 75° C., and then reaction was carried out for 2 hours. Subsequently, the mixture was cooled to room temperature, and 3 mL of acetone and 821 mg (8.8 mmol) of aniline were added. The resulting mixture was again heated to 75° C., and then reaction was carried out under stirring for one hour. After the reaction was complete, the reaction mixture was cooled to room temperature, and thus precipitated crystalline product was collected by filtration. Subsequently, the crystalline product was placed in 30 mL of aqueous sodium hydroxide (1 mol/L), and the aqueous mixture was stirred for 30 minutes at room temperature. The crystalline product was collected by filtration, washed with 30 mL of water, and dried under reduced pressure, to give 1.91 g (isolated yield: 73%, purity 97% in terms of area percentage determined by high performance liquid chromatography) of 6-iodo-4-anilinoquinazoline as a yellowish crystalline product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Quantity
0.89 g
Type
reactant
Reaction Step Three
Quantity
821 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

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